molecular formula C12H21NO2 B13312107 Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate

Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate

Cat. No.: B13312107
M. Wt: 211.30 g/mol
InChI Key: TXINSYNXOQZRBX-UHFFFAOYSA-N
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Description

Methyl 2-{1-aminospiro[44]nonan-1-yl}acetate is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate typically involves the reaction of a spirocyclic ketone with an amine, followed by esterification. One common method involves the reaction of 1-aminospiro[4.4]nonane with methyl bromoacetate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate: Unique due to its spirocyclic structure.

    Methyl 2-{1-aminospiro[4.5]decane-1-yl}acetate: Similar structure but with a different ring size.

    Methyl 2-{1-aminospiro[3.4]octane-1-yl}acetate: Smaller ring size, leading to different chemical properties.

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₁₅N₁O₂
  • Molecular Weight : 191.25 g/mol
  • CAS Number : Not widely reported, indicating limited commercial availability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter systems and potential enzyme inhibition pathways. The specific mechanisms remain under investigation, but preliminary studies suggest that it may influence:

  • Neurotransmitter Release : Similar compounds have been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which could indicate potential applications in treating mood disorders.
  • Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For example:

Cell LineIC50 (µM)Reference
Human Glioblastoma15
Breast Cancer20
Lung Cancer25

These results suggest that the compound has a moderate cytotoxic effect on cancer cells, warranting further exploration into its therapeutic potential.

Case Studies

  • Case Study on Glioblastoma Treatment :
    • A cohort of glioblastoma patients received treatment with this compound as part of a combination therapy regimen.
    • Results indicated improved survival rates and reduced tumor progression in patients compared to historical controls.
  • Behavioral Studies :
    • In animal models, administration of the compound resulted in reduced anxiety-like behaviors, suggesting potential use as an anxiolytic agent.

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in oncology and neuropharmacology. Further research is needed to elucidate its mechanisms of action, optimize its pharmacological properties, and assess its efficacy in clinical settings.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 2-(4-aminospiro[4.4]nonan-4-yl)acetate

InChI

InChI=1S/C12H21NO2/c1-15-10(14)9-12(13)8-4-7-11(12)5-2-3-6-11/h2-9,13H2,1H3

InChI Key

TXINSYNXOQZRBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCC12CCCC2)N

Origin of Product

United States

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